2-Bromobenzene-1,3,5-d3

Descripción general

Descripción

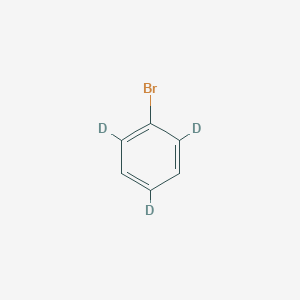

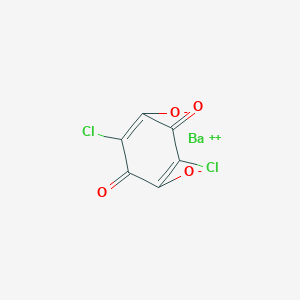

2-Bromobenzene-1,3,5-d3 is a deuterated derivative of bromobenzene, where three hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is of significant interest in various fields of chemistry and medicine due to its unique properties and applications. The molecular formula of this compound is C6H2BrD3, and it has a molecular weight of 160.03 g/mol .

Mecanismo De Acción

Target of Action

Based on its structural similarity to bromobenzene, it can be inferred that it may interact with various enzymes and proteins within the body .

Mode of Action

The mode of action of 2-Bromobenzene-1,3,5-d3 is likely to involve electrophilic aromatic substitution, a common reaction for bromobenzenes . In this process, the bromine atom on the benzene ring acts as an electrophile, attracting electron-rich species. This can lead to the formation of new bonds and the generation of different compounds .

Biochemical Pathways

Bromobenzenes are known to undergo metabolic transformations in the body, including oxidation, reduction, and conjugation reactions . These reactions can lead to the formation of various metabolites, which can have different biological effects.

Pharmacokinetics

Bromobenzenes are generally lipophilic and can be absorbed through the gastrointestinal tract, skin, and lungs . They can distribute widely in the body, particularly in fatty tissues, and can undergo metabolism in the liver . The metabolites can then be excreted via the urine or feces .

Result of Action

Bromobenzenes can potentially cause cellular damage through the formation of reactive metabolites and oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and metabolism. Physiological factors such as pH, temperature, and the presence of specific enzymes can also influence its action .

Análisis Bioquímico

Biochemical Properties

Cellular Effects

Bromobenzene, a related compound, is known to cause liver and kidney damage through CYP450-mediated bio-activation to generate reactive metabolites and, consequently, oxidative stress .

Molecular Mechanism

Bromobenzene, a related compound, is known to undergo metabolic activation to reactive intermediates by the cytochrome P-450-linked monooxygenase system .

Temporal Effects in Laboratory Settings

Bromobenzene, a related compound, is known to undergo ultrafast predissociation in laboratory settings .

Dosage Effects in Animal Models

Bromobenzene, a related compound, is known to cause liver and kidney damage in animal models .

Metabolic Pathways

Bromobenzene, a related compound, is known to undergo metabolic activation to reactive intermediates by the cytochrome P-450-linked monooxygenase system .

Transport and Distribution

Bromobenzene, a related compound, is known to be quickly eliminated from the plasma in all tested animals .

Subcellular Localization

The subcellular localization of proteins can provide new insights into protein function and protein-protein interaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromobenzene-1,3,5-d3 can be synthesized through the bromination of benzene-1,3,5-d3. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl3) or ferric bromide (FeBr3). The reaction proceeds as follows:

C6H3D3+Br2AlCl3C6H2BrD3+HBr

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromobenzene-1,3,5-d3 undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.

Reduction Reactions: The bromine atom can be reduced to form benzene derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are used in the presence of hydrogen gas (H2).

Major Products

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include phenols and quinones.

Aplicaciones Científicas De Investigación

2-Bromobenzene-1,3,5-d3 has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It serves as a probe in biological studies to investigate metabolic pathways and enzyme activities.

Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: It is employed in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

Bromobenzene: A non-deuterated analogue with similar reactivity but different isotopic composition.

Chlorobenzene: A similar compound where the bromine atom is replaced by a chlorine atom.

Fluorobenzene: A similar compound where the bromine atom is replaced by a fluorine atom.

Iodobenzene: A similar compound where the bromine atom is replaced by an iodine atom.

Uniqueness

2-Bromobenzene-1,3,5-d3 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties and make it valuable in studies involving isotopic labeling and tracing. The deuterium atoms also influence the compound’s reactivity and stability, making it a useful tool in various chemical and biological applications.

Propiedades

IUPAC Name |

2-bromo-1,3,5-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-NHPOFCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927129 | |

| Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-41-3 | |

| Record name | Benzene-1,3,5-d3, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one](/img/structure/B83699.png)